molecular formula C22H28O7 B1496066 [(3aR,4R,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate

[(3aR,4R,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate

Cat. No.: B1496066
M. Wt: 404.5 g/mol
InChI Key: DULROFCOEMAPJD-IEBFLSOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4E-Deacetylchromolaenide 4’-O-acetate is a sesquiterpenoid compound that can be isolated from the plant Eupatorium chinense L. It is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4E-Deacetylchromolaenide 4’-O-acetate can be synthesized through chemical methods. The synthesis involves the acetylation of 4E-Deacetylchromolaenide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of 4E-Deacetylchromolaenide 4’-O-acetate involves the extraction of the compound from Eupatorium chinense L. followed by purification processes such as column chromatography. The compound is then subjected to acetylation to obtain the final product .

Types of Reactions:

    Oxidation: 4E-Deacetylchromolaenide 4’-O-acetate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form deacetylated products.

    Substitution: It can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and hydrochloric acid can be used for substitution reactions.

Major Products:

Scientific Research Applications

4E-Deacetylchromolaenide 4’-O-acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4E-Deacetylchromolaenide 4’-O-acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    4E-Deacetylchromolaenide: The parent compound without the acetate group.

    Chromolaenide: Another sesquiterpenoid with similar biological activities.

Comparison: 4E-Deacetylchromolaenide 4’-O-acetate is unique due to its acetylated structure, which enhances its biological activities compared to its parent compound, 4E-Deacetylchromolaenide. The presence of the acetate group increases its stability and bioavailability, making it a more potent bioactive compound .

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(3aR,4R,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6?,13-8+,14-11+/t17-,18+,19+,20+/m0/s1

InChI Key

DULROFCOEMAPJD-IEBFLSOUSA-N

Isomeric SMILES

CC1=CC[C@@H](/C(=C/[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/COC(=O)C)/C)C(=C)C(=O)O2)/C)O

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCOC(=O)C)C)C(=C)C(=O)O2)C)O

Origin of Product

United States

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